![molecular formula C17H18ClNO B2366598 2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol CAS No. 1232822-68-2](/img/structure/B2366598.png)
2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol
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Description
Scientific Research Applications
Synthesis and Characterization in Coordination Compounds
Research conducted by Bakirdere et al. (2015) focused on synthesizing complexes with metals like Co, Ni, Cu, and Zn using a similar compound, 2-{(E)-[(4-aminophenyl)imino]methyl}-6-bromo-4-chlorophenol. The study detailed the preparation, characterization, and theoretical modeling of these complexes, highlighting the bidentate behavior of the ligand via phenolic oxygen and azomethine nitrogen atoms (Bakirdere et al., 2015).
Phase Transition and Computational Investigations
Alamro et al. (2021) explored derivatives of laterally di-substituted Schiff bases, including compounds similar to 2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol. This study focused on their mesomorphic properties, molecular structures, and phase transitions, using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) (Alamro et al., 2021).
Investigation of Molecular Structures
The molecular structure of a similar compound, (E)-2-bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol, was investigated using crystallographic, spectroscopic, and computational methods by Kaştaş et al. (2020). This study provided insights into the tautomerism and aromaticity of such compounds in different states (Kaştaş et al., 2020).
Quantum Chemical Study
Yu (2009) performed a quantum chemistry calculation on 2-[[(2-aminophenyl)imino]phenylmethyl]-4-chlorophenol, a compound similar to the one . This research involved analyzing the crystal structure using methods like density functional theory (DFT), providing a theoretical guide for the preparation and application of such compounds (Yu, 2009).
properties
IUPAC Name |
2-[(4-butylphenyl)iminomethyl]-4-chlorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-2-3-4-13-5-8-16(9-6-13)19-12-14-11-15(18)7-10-17(14)20/h5-12,20H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZGUQQPABFTAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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